1,2-Bis(difenilfosfino)benceno

Descripción general

Descripción

Synthesis Analysis

Dppbz and related ligands can be synthesized through various methods. For example, 2,3-Bis(diphenylphosphino)-1,4-diazadienes, structurally related to dppbz, are synthesized using novel ligands for transition metals, demonstrating the versatility of phosphine ligands in forming complex metal structures (Walther et al., 2003).

Molecular Structure Analysis

The molecular structure of dppbz complexes is determined by X-ray diffraction, revealing diverse coordination geometries. For instance, the synthesis and crystal structure analysis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a derivative of dppbz, show the formation of novel chelated and cyclometallated complexes, emphasizing the impact of dppbz and its derivatives on metal coordination (Jouaiti et al., 1996).

Chemical Reactions and Properties

Dppbz acts as a catalyst and ligand in various chemical reactions, such as selective cleavage of carbon-halogen bonds in iron-catalyzed cross-coupling reactions. This demonstrates its role in facilitating access to polyfluorinated aromatic compounds through iron-catalyzed fluoroaromatic coupling reactions (Hatakeyama et al., 2009).

Physical Properties Analysis

The physical properties of dppbz and its complexes, such as luminescence, can be significantly altered through structural modifications. For example, the Ag(I) complex with dppbz exhibits reversible luminescent mechanochromism, changing color upon grinding and heating due to intermolecular interactions (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of dppbz, such as its reactivity and coordination behavior, are explored through its interactions with metals. Cyclometallation reactions of dppbz with nickel(II), palladium(II), and platinum(II) highlight its versatility as a ligand capable of forming stable complexes with different metal centers, impacting the ligand geometry and the overall reactivity of the complexes (Rimml & Venanzi, 1983).

Aplicaciones Científicas De Investigación

Síntesis de complejos de haluro de cobre (I) luminiscentes

DPPB se utiliza como un ligando quelante en la síntesis de complejos de haluro de cobre (I) luminiscentes . Estos complejos se estudian por su posible uso en dispositivos emisores de luz y como sensores debido a sus propiedades luminiscentes.

Catálisis en síntesis orgánica

El compuesto sirve como catalizador en la β-boración de amidas α, β-insaturadas . Esta reacción es significativa en la síntesis orgánica para la creación de compuestos que contienen boro, que son intermedios importantes en productos farmacéuticos y agroquímicos.

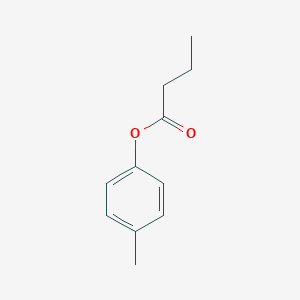

Oxidación de Baeyer-Villiger

Como ligando, DPPB participa en reacciones de oxidación de Baeyer-Villiger . Este proceso de oxidación es crucial para transformar las cetonas en ésteres o lactonas, que son valiosas en la síntesis de una variedad de compuestos orgánicos.

Reacciones de cicloadición

DPPB actúa como un ligando para facilitar las reacciones de cicloadición . Estas reacciones son fundamentales en la construcción de compuestos cíclicos, que forman el núcleo de numerosos productos naturales y agentes medicinales.

Reacciones de reducción

En las reacciones de reducción, DPPB se utiliza para estabilizar los complejos de metales de transición que sirven como catalizadores . Estas reacciones son esenciales para la producción de alcoholes a partir de compuestos carbonílicos, que son intermedios clave en la fabricación química.

Química de coordinación

DPPB es un ligando bidentado común en la química de coordinación . Forma complejos con varios metales, que se exploran por sus propiedades catalíticas, electrónicas y ópticas.

Reacciones de acoplamiento fluoroaromático

El compuesto se ha utilizado en reacciones de acoplamiento fluoroaromático catalizadas por hierro . Estas reacciones son importantes para la síntesis de compuestos aromáticos fluorados, que se utilizan cada vez más en productos farmacéuticos y agroquímicos debido a sus propiedades únicas.

Sólido estable al aire para investigación

DPPB se valora por su estabilidad como sólido estable al aire, lo que lo hace adecuado para su uso en diversas aplicaciones de investigación donde la sensibilidad al aire es una preocupación .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and use personal protective equipment as required .

Mecanismo De Acción

Target of Action

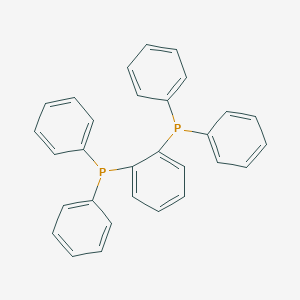

1,2-Bis(diphenylphosphino)benzene, also known as dppbz, is an organophosphorus compound that primarily targets metal ions in various chemical reactions . It is classified as a diphosphine ligand, making it a common bidentate ligand in coordination chemistry . The phosphorus atoms in its structure contain a pair of lone electrons, giving it a certain nucleophilicity .

Mode of Action

The compound interacts with its targets through its phosphorus atoms, which can undergo nucleophilic substitution reactions with alkyl halides to produce corresponding phosphonium salt derivatives . It can also transform into corresponding pentavalent phosphorus oxide compounds under the action of strong oxidants such as hydrogen peroxide .

Biochemical Pathways

The compound is often used as a phosphine ligand in the fundamental research of organic synthesis methods catalyzed by metals . It plays a crucial role in various chemical reactions, including Baeyer-Villiger Oxidation, cycloadditions, and reductions .

Result of Action

The compound’s action results in the formation of new chemical structures. For instance, it can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . It can also be used in the synthesis of a copper-1,2-bis(diphenylphosphino)benzene catalyst for the β-boration of α, β-unsaturated amide .

Propiedades

IUPAC Name |

(2-diphenylphosphanylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYVRNCDXULEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333306 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13991-08-7 | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(diphenylphosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

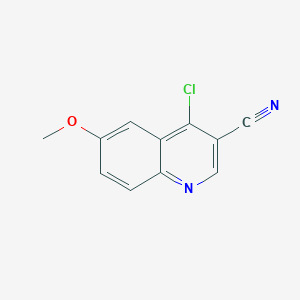

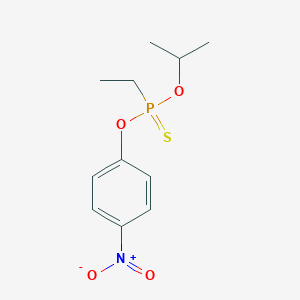

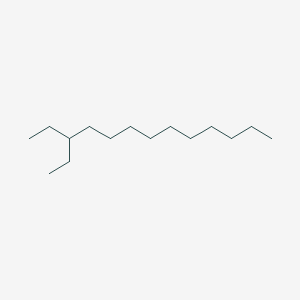

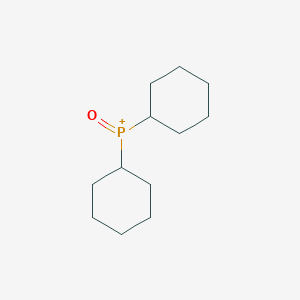

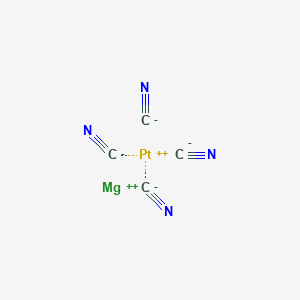

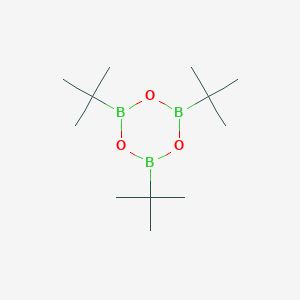

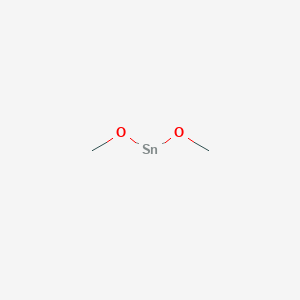

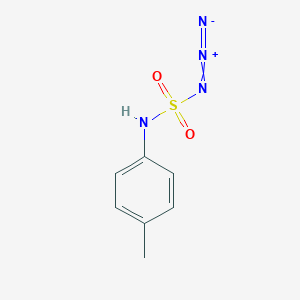

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2-bis(diphenylphosphino)benzene?

A1: The molecular formula of 1,2-bis(diphenylphosphino)benzene is C30H24P2, and its molecular weight is 446.46 g/mol [].

Q2: Are there any notable structural features of dppbz revealed by X-ray crystallography?

A2: Yes, X-ray crystallography studies on dppbz and its derivatives consistently reveal a rigid backbone with restricted rotation around the central benzene ring. This rigidity influences the bite angle of the ligand when coordinated to metal centers [, , , , ].

Q3: How does protonation affect the structure of dppbz?

A3: Protonation of dppbz occurs selectively at one phosphorus center, leading to a phosphonium salt. This transformation results in a shorter P–C bond and a larger C–P–C angle at the quaternized phosphorus, reflecting the change in oxidation state from P(III) to P(V) [, ].

Q4: What types of reactions are effectively catalyzed by metal complexes containing dppbz?

A4: Dppbz-containing metal complexes are versatile catalysts for a wide range of reactions, including:

- Cross-coupling reactions: Negishi coupling of aryl zinc reagents with alkyl halides [] and benzyl halides/phosphates [], Suzuki-type C–C coupling [].

- Hydroformylation reactions: Hydroformylation of alkenes [].

- Hydrosilylation reactions: Hydrosilylation of aldehydes and ketones for alkoxysilane synthesis [].

- Carbon dioxide utilization: Formic acid synthesis from CO2 with hydrosilanes [] and formylation of amines with CO2 and H2 [].

- Other reactions: Methanol homologation [], alkyne hydrofunctionalization [], synthesis of diaryl sulfides [].

Q5: How does the structure of dppbz contribute to its effectiveness as a ligand in catalysis?

A5: The rigid o-phenylene linker in dppbz enforces a specific bite angle upon coordination to a metal center, which can influence the reactivity and selectivity of the resulting catalyst. This rigidity also enhances the stability of the complex, allowing for higher turnover numbers in catalytic cycles [, , ].

Q6: Can you give an example where dppbz ligand plays a crucial role in controlling the reaction selectivity?

A6: In the copper-catalyzed boration of unactivated alkynes, the choice of ligand significantly influences the regioselectivity. Using dppbz favors the formation of anti-Markovnikov products, while employing DMAP leads to Markovnikov products [].

Q7: Have computational methods been applied to study dppbz and its complexes?

A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been used to:

- Rationalize experimental observations: For example, DFT calculations helped explain the different phosphorescence colors observed in tetrahedral gold(I) dppbz complexes due to the influence of counter anion size on molecular symmetry [].

- Predict reaction mechanisms: DFT studies revealed the mechanism of nickel-catalyzed hydrocarboxylation of alkynes using formic acid, highlighting the crucial role of the dppbz ligand and the CO molecule in the catalytic cycle [].

Q8: How do modifications on the dppbz scaffold affect its coordination chemistry and catalytic activity?

A8: Substitutions on the phenyl rings of dppbz can influence its electronic and steric properties, impacting its coordination behavior and catalytic activity:

- Electronic effects: Electron-donating or withdrawing groups can tune the electron density at the phosphorus centers, affecting the metal-ligand interaction and catalytic activity [, , ].

- Steric effects: Bulky substituents can hinder the approach of reactants to the metal center, potentially affecting reaction rates and selectivity [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)